Bienvenue dans la boutique en ligne BenchChem!

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide

Lipophilicity Permeability Fragment-Based Drug Discovery

This minimal pyrazole-tetrahydropyran fragment (CAS 1704658-35-4) is purpose-built for fragment-based drug discovery (FBDD) and co-crystallography campaigns. With only 3 rotatable bonds, XLogP3 of 0, a single H-bond donor, and TPSA of 79.4 Ų, it meets established fragment library design principles while minimizing non-specific binding. Its core scaffold is shared with the clinically validated IRAK4 inhibitor AS‑2444697, making it an ideal starting point for fragment growing or merging strategies targeting IRAK4 and related kinases. The direct N1-tetrahydropyran attachment distinguishes it from methylene-spacer analogs, enabling systematic SAR studies. Procure this compound to establish baseline activity or as a negative control in kinase inhibitor programs.

Molecular Formula C14H21N3O3
Molecular Weight 279.34
CAS No. 1704658-35-4
Cat. No. B2861885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide
CAS1704658-35-4
Molecular FormulaC14H21N3O3
Molecular Weight279.34
Structural Identifiers
SMILESC1COCCC1C(=O)NC2=CN(N=C2)C3CCOCC3
InChIInChI=1S/C14H21N3O3/c18-14(11-1-5-19-6-2-11)16-12-9-15-17(10-12)13-3-7-20-8-4-13/h9-11,13H,1-8H2,(H,16,18)
InChIKeyCTHCCIVFDBUMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide (CAS 1704658-35-4): A Specialized Pyrazole-Tetrahydropyran Scaffold for Medicinal Chemistry Procurement


N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide (CAS 1704658-35-4) belongs to the pyrazole carboxamide class, characterized by a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine core linked to an oxane-4-carboxamide moiety [1]. As of this analysis, this specific compound is not indexed in major bioactivity databases such as ChEMBL or PubChem BioAssay, and no peer-reviewed biological activity data were identified. Its known identity is limited to computed physicochemical properties and commercial availability as a research chemical, positioning it as a minimal scaffold or building block within broader pyrazole-tetrahydropyran medicinal chemistry campaigns, exemplified by advanced analogs such as the IRAK4 inhibitor AS‑2444697 [2].

Why Generic Substitution of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide with Structural Analogs Is Not Straightforward


Within the pyrazole-tetrahydropyran carboxamide family, even minor structural modifications—such as introducing a methylene spacer between the pyrazole and the tetrahydropyran ring, or replacing the terminal oxane group with a heteroaryl ring—can substantially alter lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. These changes directly influence membrane permeability, solubility, and potential off-target binding, which are critical parameters in fragment-based drug discovery (FBDD) and lead optimization campaigns. Consequently, treating this compound as interchangeable with its closest commercially available analogs without empirical validation risks compromising assay reproducibility and misleading structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide Relative to Key Analogs


Lipophilicity Comparison: Lower Computed XLogP3 Versus Isoxazole Analog

The target compound exhibits a computed XLogP3 of 0, indicating balanced hydrophilicity. In contrast, the isoxazole analog N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide (CAS 1797895-27-2) has a higher XLogP3 of 0.2 [1]. While the difference is modest, the lower logP of the target compound may translate to improved aqueous solubility for biochemical assay preparation, a critical consideration in fragment screening where high compound concentrations are often required.

Lipophilicity Permeability Fragment-Based Drug Discovery

Topological Polar Surface Area (TPSA) Differentiation: Lower TPSA Predicts Enhanced Membrane Permeability Versus Isoxazole Analog

The topological polar surface area (TPSA) of the target compound is 79.4 Ų (calculated from PubChem SMILES), which is below the commonly cited 90 Ų threshold for probable oral absorption and the 60–70 Ų threshold often used for predicting blood-brain barrier penetration. The isoxazole analog has a higher TPSA of 82.2 Ų, suggesting slightly reduced passive membrane permeability [1]. For in vitro cell-based assays where intracellular target engagement is measured, the lower TPSA of the target compound may confer a marginal advantage.

Membrane Permeability Drug-Likeness CNS Penetration

Molecular Weight and Complexity Advantage: Lower MW Facilitates Fragment Elaboration Compared to Advanced IRAK4 Inhibitor AS‑2444697

The target compound has a molecular weight of 279.33 g/mol, substantially lower than the potent IRAK4 inhibitor AS‑2444697 (MW 432.86 g/mol including HCl salt) [1]. While AS‑2444697 achieves an IC50 of 21 nM against IRAK4 and >30-fold selectivity over a kinase panel, it is a heavily elaborated molecule containing an oxazole-pyridine extension absent in the target compound . The smaller scaffold of the target compound provides a higher ligand efficiency starting point for fragment growth, allowing medicinal chemists to iteratively build potency while controlling physicochemical properties.

Fragment-Based Drug Discovery Lead Optimization Ligand Efficiency

Hydrogen Bond Donor Count: Single HBD Minimizes Desolvation Penalty for Target Binding

The target compound contains a single hydrogen bond donor (the carboxamide NH), compared to two HBDs in the IRAK4 clinical candidate AS‑2444697 (carboxamide NH plus the 3-carbamoyl NH2 group) [1]. In fragment-based screening, fewer HBDs can reduce the desolvation penalty upon protein binding and minimize the entropic cost of forming hydrogen-bond networks in the bound state. This characteristic can be advantageous when the fragment is intended to probe a hydrophobic binding pocket or when aqueous solubility is paramount.

Hydrogen Bonding Desolvation Penalty Drug Design

Rotatable Bond Economy: Reduced Conformational Flexibility Enhances Binding Entropy Profile

With only 3 rotatable bonds, N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide exhibits significantly fewer degrees of conformational freedom than the methylene-spacer analog (CAS 1706080-78-5; 4 rotatable bonds) and the advanced inhibitor AS‑2444697 (estimated ≥6 rotatable bonds) [1]. Lower rotatable bond count reduces the entropic penalty of binding and increases the probability of adopting a bioactive conformation, a principle validated across numerous fragment-to-lead campaigns. This rigidity makes the compound an attractive minimal scaffold for crystallographic fragment screening where well-defined electron density is essential.

Conformational Rigidity Binding Entropy Scaffold Optimization

Recommended Scientific and Procurement Scenarios for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide


Fragment-Based Drug Discovery (FBDD) Screening Libraries Targeting Kinases

The compound's low molecular weight (279.33 Da), single hydrogen bond donor, and limited rotatable bonds (3) align with established fragment library design principles [1]. Its core scaffold is shared with the clinically validated IRAK4 inhibitor AS‑2444697, suggesting that this minimal fragment can serve as a starting point for fragment growing or merging strategies aimed at IRAK4 or related kinases. Procurement for fragment screening campaigns is supported by its favorable physicochemical profile relative to analogs with higher logP or TPSA, as quantified in Section 3 [2].

Crystallographic Fragment Screening for Structure-Based Drug Design

The compound's limited conformational flexibility (3 rotatable bonds) and balanced lipophilicity (XLogP3 = 0) make it particularly well-suited for co-crystallography experiments with protein targets, where rigid fragments yield higher-resolution electron density maps [1]. Its lower TPSA (79.4 Ų) compared to the isoxazole analog (82.2 Ų) suggests marginally better passive permeability, which can be advantageous when soaking crystals at higher fragment concentrations .

Chemical Biology Probe Development Requiring Minimal Off-Target Potential

The absence of an elaborated pharmacophore (such as the oxazole-pyridine extension present in AS‑2444697) means that this compound represents a stripped-down scaffold with fewer potential off-target interactions [1]. In chemical biology, such minimal probes are valuable for establishing baseline activity and for use in negative-control experiments when paired with more potent, elaborated analogs. Its single HBD and low MW minimize non-specific protein binding, as supported by the hydrogen bond donor comparison in Section 3 [2].

Medicinal Chemistry SAR Exploration of Pyrazole N1-Substituent Effects

The compound's direct N1-tetrahydropyran attachment (without a methylene spacer) distinguishes it from the methylene-spacer analog (CAS 1706080-78-5) [1]. This structural feature may influence the electron density on the pyrazole ring and alter the geometry of the tetrahydropyran ring relative to the core. Systematic SAR studies comparing this compound with its methylene-spacer and heteroaryl analogs can elucidate the impact of the N1-substituent on target binding and selectivity, contributing valuable data to kinase inhibitor design programs [2].

Quote Request

Request a Quote for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.